Sabinyl acetate
Overview
Description
Sabinyl acetate, also known as 4-methylene-1-(1-methylethyl)-3-bicyclo[3.1.0]hexanyl acetate, is an organic compound found predominantly in essential oils such as those derived from juniper and other coniferous plants . It is characterized by its pleasant pine-like aroma, making it a popular ingredient in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sabinyl acetate is typically synthesized through the esterification of sabinol (4-methylene-1-(1-methylethyl)-3-bicyclo[3.1.0]hexanol) with acetic acid. This reaction is usually catalyzed by an acid such as sulfuric acid . The reaction proceeds as follows: [ \text{Sabinol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of sabinol from natural sources followed by its esterification. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield sabinol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sabinone or sabinic acid.
Reduction: Formation of sabinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sabinyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of sabinyl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: It may modulate pathways related to inflammation and pain, contributing to its observed therapeutic effects.
Comparison with Similar Compounds
Sabinyl acetate can be compared with other similar compounds such as:
Sabinene: Another monoterpene with a similar structure but lacking the acetate group.
Terpinyl acetate: Similar in structure but with a different arrangement of functional groups.
Linalyl acetate: A structurally related ester with different aromatic properties.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct aromatic and chemical properties. Its presence in essential oils and its applications in various fields highlight its versatility and importance .
Properties
IUPAC Name |
(4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRFXQNNGSAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=C)C(C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956784 | |
Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3536-54-7 | |
Record name | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hex-3-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3536-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabinyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sabinyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sabinyl acetate has been primarily studied for its anti-implantation effect, suggesting potential abortifacient properties. [, , ]
A: While the precise mechanism remains under investigation, research suggests that this compound might interfere with the implantation process rather than directly impacting embryo development. []
A: Yes, studies indicate that this compound might also contribute to the antibacterial activity observed in some essential oils where it is a major component. [, , ]
A: Research has shown that this compound, alongside other compounds in Osha essential oil, can potentiate the activity of norfloxacin against a norfloxacin-resistant strain of Staphylococcus aureus. This suggests potential for combating multi-drug resistance. []
ANone: this compound is a bicyclic monoterpene ester. Its structure consists of a thujane skeleton with an acetate group attached to the hydroxyl group at position 4.
ANone: The molecular formula of this compound is C12H20O2, and its molecular weight is 196.29 g/mol.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in essential oils. [, , , , , , ]
A: The concentration of this compound varies greatly depending on the plant species and even within different chemotypes of the same species. It can range from trace amounts to being the major component, exceeding 70% in some cases. [, , , , , ]
A: Juniperus sabina is known to have high levels of this compound, reaching up to 50% in its essential oil. Other notable sources include certain chemotypes of Artemisia absinthium, Salvia lavandulifolia, and Tanacetum larvatum, where it can be a major constituent. [, , , , ]
A: No, significant intraspecific variability in this compound content has been observed in various species. This suggests the existence of different chemotypes, influenced by factors like geographic location, environmental conditions, and genetic variations. [, , , , , ]
A: Research on Artemisia absinthium suggests that the relative quantity of this compound can differ between leaves and flowers, with leaves potentially accumulating higher amounts. []
A: Studies on rodents suggest that this compound possesses abortifacient effects, likely due to its interference with the implantation process. [, ] Further research is necessary to fully understand its safety profile in humans.
A: Given its potential toxicity, caution should be exercised when using essential oils containing significant amounts of this compound, particularly during pregnancy. Further research is needed to establish safe exposure limits and potential long-term effects. []
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